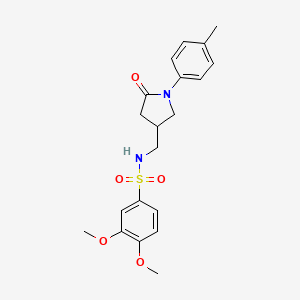
3,4-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, also known as DOTOP, is a chemical compound that has been studied for its potential use in scientific research applications.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
Research has indicated the potential of benzenesulfonamides, particularly those with a pyrrolidinone moiety, as inhibitors of carbonic anhydrases (CAs). These compounds exhibit varying binding affinities across different CA isoforms, demonstrating selectivity towards specific isoforms which could be harnessed for therapeutic purposes. The introduction of dimethyl groups to the benzenesulfonamide ring generally decreased binding affinity across CA isoforms but increased selectivity towards specific ones. This selective inhibition is crucial for developing CA inhibitors targeting particular isoforms related to diseases (Vaškevičienė et al., 2019).
Photodynamic Therapy and Photocatalytic Applications
Compounds related to the one have shown significant potential in photodynamic therapy (PDT) and photocatalytic applications. Notably, zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly when substituted with bioactive moieties, demonstrate promising features such as high singlet oxygen quantum yield, making them suitable candidates for Type II photosensitizers in cancer treatment through PDT. Their good fluorescence properties and appropriate photodegradation quantum yield are critical for their efficacy in these applications (Pişkin et al., 2020).
Anticancer Activity
Novel derivatives of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine containing a dimethylsulfonamide moiety have been synthesized and evaluated for their biological activities. Some of these compounds have demonstrated promising results against Gram-positive and Gram-negative bacteria and fungi. Their potential in anticancer activities is an area of interest, indicating the versatility of the sulfonamide moiety in drug design and development (Hassan et al., 2009).
Molecular and Supramolecular Structures
Research into the molecular and supramolecular structures of sulfonamide derivatives, including those related to the specified compound, has provided insights into their potential ligand properties for metal coordination. Understanding these structural characteristics is crucial for developing new materials and catalysts, illustrating the broad applicability of these compounds beyond biomedical applications (Jacobs et al., 2013).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-6-16(7-5-14)22-13-15(10-20(22)23)12-21-28(24,25)17-8-9-18(26-2)19(11-17)27-3/h4-9,11,15,21H,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIOBLVEQXFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

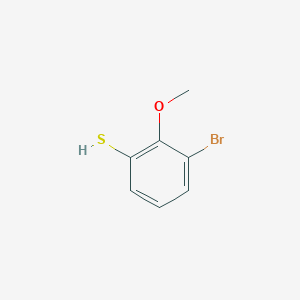

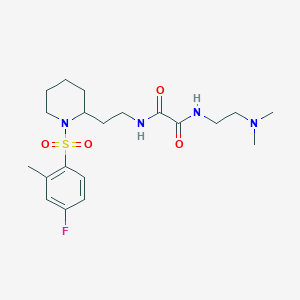
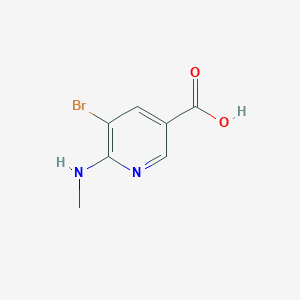
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2983573.png)


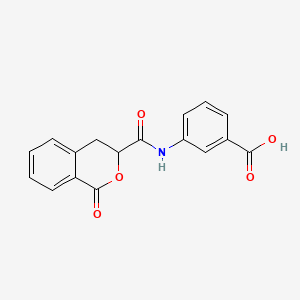
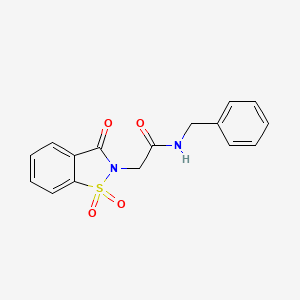
![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)
![methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2983584.png)